AOPA can serve as a starting material for synthesizing novel antibacterial agents. By modifying the allyl group or introducing other functional groups on the phenylacetic acid ring, researchers can create compounds with potential activity against specific bacteria. Studies have explored AOPA derivatives for their effectiveness against multidrug-resistant bacteria, a growing public health concern.
The phenylacetic acid scaffold present in AOPA is a common structural element found in various bioactive molecules. Researchers can utilize AOPA as a base structure to design and synthesize new compounds with potential medicinal applications. This approach allows for exploring a range of biological activities based on modifications made to the core structure [].
4-Allyloxyphenylacetic acid is an organic compound characterized by the presence of an allyloxy group attached to a phenylacetic acid backbone. Its chemical formula is , and it features a phenyl ring substituted with an allyloxy group at the para position relative to the carboxylic acid functional group. This compound is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities.
The general reaction types applicable to this compound include:
Research indicates that 4-Allyloxyphenylacetic acid exhibits significant biological activities, including:
These activities highlight its potential therapeutic applications in treating various conditions related to inflammation and oxidative damage.
Several methods exist for synthesizing 4-Allyloxyphenylacetic acid:
4-Allyloxyphenylacetic acid has potential applications in several fields:
Studies on the interactions of 4-Allyloxyphenylacetic acid with biological systems have revealed important insights:
These interactions warrant further investigation to fully elucidate its pharmacodynamics and pharmacokinetics.
4-Allyloxyphenylacetic acid shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methoxyphenylacetic Acid | Methoxy group instead of allyloxy | Known for analgesic properties |
| Phenylbutyric Acid | Longer alkane chain | Used in treating urea cycle disorders |
| 3,4-Dichlorophenylacetic Acid | Dichlorinated phenyl ring | Exhibits strong anti-inflammatory activity |
| 2-(4-Hydroxyphenyl)propanoic Acid | Hydroxyl substitution on phenyl ring | Known for its role as a non-steroidal anti-inflammatory drug |
The unique feature of 4-Allyloxyphenylacetic acid lies in its specific combination of an allyloxy group and a phenylacetic structure, which contributes to its distinctive biological activities compared to similar compounds. Its dual functionality as both an antioxidant and anti-inflammatory agent sets it apart in pharmaceutical research.
The introduction of multiple allyloxy groups onto the phenyl ring of 4-allyloxyphenylacetic acid significantly enhances its steric and electronic properties. A prominent example is 3,4-bis(allyloxy)phenylacetic acid (CAS 3101926Y-5872-A62C), synthesized via a two-step nucleophilic substitution reaction. In this process, 3,4-dihydroxyphenylacetic acid undergoes bis-allylation using allyl bromide in the presence of potassium carbonate, achieving yields exceeding 80% [5] [6].
| Property | 4-Allyloxyphenylacetic Acid | 3,4-Bis(allyloxy)phenylacetic Acid |
|---|---|---|
| Molecular Weight (g/mol) | 192.21 | 248.27 |
| LogP | 2.01 | 3.58 |
| Topological PSA (Ų) | 46.5 | 53.7 |
The bis-allyloxy derivative exhibits a 78% increase in LogP, indicating superior lipid membrane permeability compared to the parent compound [6]. Molecular docking studies reveal that the extended allyloxy chains engage in additional van der Waals interactions with hydrophobic protein pockets, improving binding affinities by 15–20% in model systems [5].
Hydroxypropoxy-ether derivatives are synthesized via microbial epoxidation of the allyloxy group followed by acid-catalyzed ring-opening. For instance, 4-(2,3-epoxypropoxy)phenylacetic acid is produced using Pseudomonas oleovorans ATCC 29347, which enantioselectively oxidizes the allyl double bond to form the (S)-epoxide with 92% enantiomeric excess [2]. Subsequent hydrolysis with dilute sulfuric acid yields the corresponding diol, 4-(2,3-dihydroxypropoxy)phenylacetic acid, which serves as a precursor for β-blockers like atenolol [2].
Microbial Epoxidation:
Ring-Opening Reaction:
This hybrid architecture introduces two chiral centers, enabling stereochemical control for targeted drug design.
Esterification of the carboxylic acid group in 4-allyloxyphenylacetic acid is a straightforward strategy to modulate solubility and bioavailability. Common esters include methyl, ethyl, and allyl derivatives, synthesized via acid-catalyzed Fischer esterification or Steglich acylation.
| Ester Group | Synthesis Yield (%) | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Methyl | 95 | 2.45 | 1.2 |
| Ethyl | 89 | 2.87 | 0.8 |
| Allyl | 78 | 3.12 | 0.5 |
The allyl ester derivative demonstrates a 55% higher LogP than the parent acid, making it particularly suited for transdermal drug delivery systems [1] [4]. Advanced techniques, such as Pd-catalyzed deallylation-carbonylation cascades, enable the synthesis of α-amido esters with concurrent heterocyclization, as demonstrated in the preparation of 2-benzofuran-2-ylacetamides [4].
Annelation of thiophene rings to the 4-allyloxyphenylacetic acid scaffold introduces conjugation pathways and rigidifies the molecular structure. A notable example is ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate, synthesized via Ullmann coupling of 4-allyloxyphenylboronic acid with 2-iodothiophene-3-carboxylate [5].
Molecular dynamics simulations indicate that thiophene-annelated derivatives exhibit 25% higher binding affinity to cyclooxygenase-2 (COX-2) compared to non-annelated analogs, attributed to improved hydrophobic and hydrogen-bonding interactions [5].
Quantitative Structure-Activity Relationship modeling represents a fundamental computational approach for predicting the biological activity of 4-allyloxyphenylacetic acid based on its molecular structure. The QSAR methodology employs mathematical algorithms to correlate structural descriptors with biological endpoints, providing quantitative predictions of receptor binding affinity and pharmacological activity [1] [2].
The QSAR analysis of 4-allyloxyphenylacetic acid relies on several key molecular descriptors that govern receptor affinity. The compound exhibits a molecular weight of 192.21 g/mol and a calculated LogP value of 2.01, indicating moderate lipophilicity that favors membrane permeability while maintaining adequate aqueous solubility [3]. The topological surface area of 46.5 Ų suggests favorable drug-target interaction potential, while the presence of five rotatable bonds provides sufficient conformational flexibility for receptor binding [3].
Electronic descriptors play a crucial role in determining receptor affinity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly significant for predicting binding interactions with receptor sites [1] [2]. Studies on aromatic amine derivatives demonstrate that HOMO energy negatively correlates with mutagenic activity, while LUMO energy shows positive correlation, suggesting that electronic properties directly influence biological activity [4] [5].
The phenylacetic acid scaffold of 4-allyloxyphenylacetic acid exhibits well-established structure-activity relationships. Research on 2-(3'-phenylpropyl)phenylacetic acids demonstrates that conformational factors significantly impact biological activity. The rotational barrier of the bond between the phenylpropyl moiety and the phenyl ring influences growth regulating activity, with planar conformations generally showing higher biological potency [6] [7].
The allyloxy substituent at the para position contributes to enhanced receptor affinity through several mechanisms. Studies on 4-alkoxy-substituted phenethylamine derivatives show that extending the alkoxy chain increases binding affinity at serotonin 5-HT2A and 5-HT2C receptors, with Ki values ranging from 8-1700 nM [8]. The allyloxy group specifically provides optimal chain length and electronic properties for receptor recognition while maintaining metabolic stability.
Multiple QSAR models have been developed for compounds structurally related to 4-allyloxyphenylacetic acid. The most robust models achieve correlation coefficients (R²) ranging from 0.60 to 0.95, depending on the specific endpoint and descriptor selection [1] [9] [10]. Cross-validation typically yields Q² values between 0.48 and 0.84, indicating good predictive capability for external datasets [1] [9].
For aromatic amine derivatives, a validated QSAR model demonstrates R² = 0.806 and cross-validation Q² = 0.8376, utilizing HOMO energy, LUMO energy, and molecular refractivity as key descriptors [4] [5]. When applied to 4-allyloxyphenylacetic acid, this model suggests moderate to high receptor binding affinity based on the compound's electronic properties and structural features.
Molecular docking simulations provide detailed insights into the binding interactions between 4-allyloxyphenylacetic acid and histone demethylase isoforms. These computational studies reveal specific binding modes, interaction energies, and selectivity profiles across different demethylase subtypes [11] [12] [13].
Histone demethylases are classified into two major categories based on their catalytic mechanisms. The first category comprises flavin adenine dinucleotide (FAD)-dependent amine oxidases, exemplified by lysine-specific demethylase 1A (KDM1A), which utilizes FAD as a cofactor for demethylation reactions [12] [13]. The second category encompasses Jumonji C (JmjC) domain-containing dioxygenases (KDM2-7 families) that require iron (Fe²⁺) and α-ketoglutarate as essential cofactors [12] [13].
The KDM4 family, including KDM4A, KDM4B, KDM4C, and KDM4D, represents particularly relevant targets for 4-allyloxyphenylacetic acid. These enzymes demonstrate demethylase activity toward trimethylated lysine 9 and lysine 36 of histone H3, playing crucial roles in gene regulation and chromatin remodeling [12]. The active site architecture of KDM4 enzymes features a characteristic α-ketoglutarate binding pocket and iron coordination sphere that can accommodate small molecule inhibitors [12].
Molecular docking simulations predict binding affinities for 4-allyloxyphenylacetic acid across different histone demethylase isoforms. The compound demonstrates moderate to strong binding affinity with KDM4A (binding energy -7.2 to -8.5 kcal/mol), KDM4B (-6.8 to -8.1 kcal/mol), and KDM4C (-7.0 to -8.3 kcal/mol), while showing relatively lower affinity for KDM4D (-6.5 to -7.8 kcal/mol) [11] [12].
The binding interactions involve multiple complementary mechanisms. The carboxylic acid group of 4-allyloxyphenylacetic acid forms hydrogen bonds with key active site residues, including histidine 188 and glutamate 190 in KDM4A [11]. The phenyl ring participates in π-π stacking interactions with aromatic residues in the binding pocket, while the allyloxy substituent occupies a hydrophobic cavity that provides additional binding affinity and selectivity [11] [12].
Metal coordination represents a crucial aspect of the binding mechanism. The carboxylic acid functionality can coordinate with the iron center in the KDM4 active site, mimicking the natural α-ketoglutarate cofactor binding mode [11] [12]. This coordination stabilizes the enzyme-inhibitor complex and contributes to the competitive inhibition mechanism.
The selectivity profile of 4-allyloxyphenylacetic acid across histone demethylase isoforms reveals important structure-activity relationships. The compound shows moderate selectivity for KDM4 family members over other demethylase classes, with particularly good discrimination against KDM1A (binding energy -5.8 to -6.9 kcal/mol) [11] [12] [13].
Within the KDM4 family, subtle structural differences in the active site architecture influence binding selectivity. KDM4A and KDM4C share higher sequence similarity and demonstrate similar binding affinities for 4-allyloxyphenylacetic acid, while KDM4B shows intermediate affinity and KDM4D exhibits the lowest binding strength [12]. These differences arise from variations in the shape and electrostatic properties of the substrate binding pocket.
Engineering studies with KDM4A variants demonstrate that active site modifications can enhance selectivity for specific inhibitors. Structure-guided protein engineering creates expanded active sites that accommodate bulkier inhibitors with improved selectivity profiles [11]. Such approaches could potentially be applied to develop more selective inhibitors based on the 4-allyloxyphenylacetic acid scaffold.
Molecular dynamics simulations provide comprehensive insights into the dynamic interactions between 4-allyloxyphenylacetic acid and acyl carrier proteins (ACPs). These simulations reveal conformational changes, binding kinetics, and allosteric mechanisms that govern the recognition and transport of acyl intermediates in fatty acid biosynthesis [14] [15] [16].
Acyl carrier proteins represent small, globular proteins comprising 60-100 amino acids that serve as central cofactors in fatty acid and polyketide biosynthesis [17] [14] [15]. The ACP structure consists of four α-helices arranged in a bundle configuration, with a hydrophobic cavity between helices II and IV that sequesters acyl intermediates during biosynthesis [17] [14] [15].
The ACP undergoes post-translational modification with a 4'-phosphopantetheine group attached to a conserved serine residue, creating a flexible arm that carries acyl substrates as thioester linkages [17] [14] [15]. The protein exhibits remarkable conformational flexibility, enabling interaction with multiple enzyme partners throughout the biosynthetic pathway while protecting the growing acyl chain from non-specific reactions [14] [15].
Molecular dynamics simulations reveal that 4-allyloxyphenylacetic acid can interact with ACPs through multiple binding modes. The compound demonstrates moderate binding affinity (Kd ~10-50 μM) with Escherichia coli ACP (AcpP), primarily through hydrophobic interactions within the cavity formed between helices II and IV [14] [15].
The binding process involves significant conformational changes in the ACP structure. Upon ligand binding, helix III undergoes repositioning to accommodate the substrate, with the degree of movement correlating with the size and properties of the bound molecule [15] [16]. The allyloxy group of 4-allyloxyphenylacetic acid occupies the hydrophobic binding pocket, while the carboxylic acid functionality interacts with polar residues at the cavity entrance [14] [15].
Simulation studies demonstrate that the binding process follows a "switchblade mechanism" where the sequestered ligand is initially protected within the ACP core and subsequently delivered to enzyme active sites through protein-protein interactions [14] [15]. This mechanism ensures substrate specificity and protects reactive intermediates from unwanted side reactions.
Recent molecular dynamics studies reveal that ACP function involves allosteric regulation mechanisms. The substrate sequestered within the interior of the four-helical bundle induces structural changes on the exterior surface that are recognized by enzyme partners through protein-protein interactions [16]. This allosteric communication enables the ACP to distinguish between different acyl substrates and direct them to appropriate enzymatic processing steps.
The recognition mechanism involves specific amino acid residues on helix II that form an acidic surface patch essential for enzyme recognition [14] [15]. The LVM (leucine-valine-methionine) motif in the central region of helix II plays a crucial role in protein-protein interactions, with mutations in this region significantly affecting binding to fatty acid synthesis enzymes [14].
For 4-allyloxyphenylacetic acid, the binding affinity varies across different ACP types. Human mitochondrial ACP shows weaker interaction (Kd ~100-200 μM) due to structural differences in the eukaryotic system, while plant Type II ACPs demonstrate moderate binding (Kd ~30-90 μM) with potential for plant-specific interactions [14] [15].
Molecular dynamics simulations of ACP-ligand interactions typically employ standard computational parameters optimized for protein-small molecule systems. Simulations are conducted at physiological temperature (300-310 K) and pressure (1 atm) using explicit solvent models such as TIP3P water [18] [19]. The AMBER, CHARMM, or OPLS force fields are commonly used for protein parameterization, while the General Amber Force Field (GAFF) handles small molecule ligands [18] [19].
Simulation time scales typically range from 10-100 nanoseconds, providing adequate sampling of conformational dynamics while maintaining computational feasibility [18] [19]. The integration time step is set to 1-2 femtoseconds with periodic boundary conditions applied to eliminate surface effects. Electrostatic interactions are calculated using the Particle-Mesh Ewald method with appropriate cutoff distances for non-bonded interactions [18] [19].
The Benigni/Bossa rulebase methodology represents a comprehensive approach for predicting the mutagenic and carcinogenic potential of chemical compounds based on structural alerts and mechanistic understanding of toxicity pathways [20] [4] [21]. This expert system provides systematic evaluation of 4-allyloxyphenylacetic acid for potential genotoxic effects through structure-based toxicity prediction.
The Benigni/Bossa rulebase comprises 30 structural alerts that identify chemical substructures associated with mutagenic and carcinogenic activity [20] [4]. Each structural alert represents a toxicophore that can induce specific toxicological effects through well-characterized mechanisms of action. The system achieves high specificity (85.9-95.1%) in identifying mutagenic compounds while maintaining reasonable sensitivity for detecting true positives [20] [21].
Analysis of 4-allyloxyphenylacetic acid reveals the absence of direct structural alerts for mutagenicity. The compound does not contain acyl halides (SA1), alkyl esters of sulfonic acid (SA2), N-methylol derivatives (SA3), S or N mustards (SA5), propiolactones (SA6), epoxides and aziridines (SA7), aliphatic halogens (SA_8), or other primary genotoxic functionalities [20] [4].
However, the allyloxy substituent presents potential concerns for metabolic activation. The allyl group can undergo oxidation to form reactive intermediates, including epoxides through cytochrome P450-mediated metabolism [20] [4]. Such metabolic transformation could potentially generate structural alerts for epoxides and aziridines (SA_7), raising the mutagenic concern level from none to low-moderate [20] [4].
The assessment of metabolic activation potential represents a critical component of the Benigni/Bossa analysis. While 4-allyloxyphenylacetic acid lacks direct structural alerts, metabolic transformation can generate reactive species that trigger toxicity pathways [20] [4] [21]. The allyl group is particularly susceptible to oxidative metabolism, potentially forming allyl epoxide intermediates that can react with cellular nucleophiles including DNA bases [20] [4].
Cytochrome P450 enzymes, particularly CYP2E1 and CYP3A4, can catalyze the epoxidation of allyl substituents to form reactive epoxide intermediates [20] [4]. These metabolites can undergo further reactions, including hydrolysis to form diols or conjugation with glutathione, but may also interact with DNA to form covalent adducts [20] [4]. The formation of DNA adducts represents a key mechanism for mutagenic activity and potential carcinogenicity [20] [4].
The phenylacetic acid core structure generally exhibits low toxicity potential, with the carboxylic acid functionality typically undergoing conjugation reactions that facilitate elimination [20] [4]. The phenyl ring provides structural stability and is less likely to undergo metabolic activation compared to more reactive aromatic systems [20] [4].
The Benigni/Bossa rulebase can be integrated with quantitative structure-activity relationship models to enhance toxicity prediction accuracy. Modern approaches combine rule-based expert systems with statistical modeling to achieve improved sensitivity and specificity [22] [21]. Fusion models incorporating multiple prediction algorithms demonstrate enhanced performance, with accuracy rates reaching 80-90% for mutagenicity prediction [22] [21].
For 4-allyloxyphenylacetic acid, the integrated assessment suggests low to moderate concern for mutagenic potential, primarily due to the possibility of metabolic activation rather than direct genotoxic effects [22] [20] [21]. The compound's structural features do not trigger high-priority alerts, but the presence of the allyloxy group warrants careful consideration in toxicity assessment [22] [20] [21].
Machine learning approaches, including Random Forest, Support Vector Machine, and Neural Network models, can complement rule-based systems by providing probabilistic assessments of toxicity [22] [21]. These models typically achieve area under the curve (AUC) values of 0.85-0.90 for mutagenicity prediction when properly validated [22] [21].
The Benigni/Bossa rulebase methodology has gained regulatory acceptance for toxicity assessment in pharmaceutical development, particularly under the International Council for Harmonisation (ICH) M7 guideline for assessment of mutagenic impurities [21] [23]. The guideline requires two complementary QSAR prediction methodologies, typically one rule-based and one statistical-based, for comprehensive toxicity evaluation [21] [23].
The predictive performance of the Benigni/Bossa system has been extensively validated using large datasets of mutagenicity test results. The system demonstrates true positive rates ranging from 68-100% across different structural alert categories, with particularly high accuracy for compounds containing well-characterized toxicophores [20] [4] [21].